N-[2-[5-[4-(trifluoromethyl)thiophen-3-yl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide
Description
N-[2-[5-[4-(trifluoromethyl)thiophen-3-yl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide is a compound that belongs to the class of organofluorine compounds It features a trifluoromethyl group attached to a thiophene ring, which is further connected to an oxadiazole ring
Properties
IUPAC Name |
N-[2-[5-[4-(trifluoromethyl)thiophen-3-yl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O2S/c1-6(19)17-11(2,3)10-16-9(20-18-10)7-4-21-5-8(7)12(13,14)15/h4-5H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKRWIRDLDXPQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C)C1=NOC(=N1)C2=CSC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[5-[4-(trifluoromethyl)thiophen-3-yl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonium salts.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[2-[5-[4-(trifluoromethyl)thiophen-3-yl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide can undergo various chemical reactions, including:
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted thiophenes
Scientific Research Applications
N-[2-[5-[4-(trifluoromethyl)thiophen-3-yl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs due to its potential biological activities, such as anti-inflammatory and anticancer properties.
Materials Science: The presence of the trifluoromethyl group and the thiophene ring makes this compound suitable for use in organic semiconductors and other electronic materials.
Biological Studies: It can be used as a probe to study various biological processes and pathways due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[2-[5-[4-(trifluoromethyl)thiophen-3-yl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the thiophene and oxadiazole rings can interact with various enzymes and receptors . These interactions can lead to the modulation of biological processes, such as inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
N-[2-[5-[4-(trifluoromethyl)thiophen-3-yl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide is unique due to the presence of the trifluoromethyl group, which can significantly enhance its biological activity and stability compared to other similar compounds . Additionally, the combination of the thiophene and oxadiazole rings provides a versatile scaffold for further chemical modifications and applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
